The isotope labeled form of Irbesartan which is a highly effective angiotensin II type 1 receptor antagonist, could be used in the treatment of hypertensive.
IRBESARTAN-D4
CAS No.: 1216883-23-6
Cat. No.: VC0196433
Molecular Formula: C25H28N6O
Molecular Weight: 432.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1216883-23-6 |
---|---|
Molecular Formula | C25H28N6O |
Molecular Weight | 432.6 g/mol |
IUPAC Name | 2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Standard InChI | InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D |
Standard InChI Key | YOSHYTLCDANDAN-WQKXEYJYSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] |
SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Appearance | White Solid |
Melting Point | 183-185°C |
Chemical Identity and Structural Properties
Irbesartan-D4 is a deuterated form of irbesartan with four deuterium atoms incorporated into its structure. This compound is identified by CAS number 1216883-23-6 and has the chemical name 3-((2'-(2h-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one . It features a molecular formula of C25H24D4N6O and a molecular weight of 432.55-432.6 . The compound exists as a solid with high purity specifications, typically ≥99% for the deuterated forms (d1-d4) .
The primary purpose of Irbesartan-D4 is to serve as an internal standard for the quantification of irbesartan in analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The strategic placement of the four deuterium atoms in the phenyl ring of the biphenyl system creates a compound that maintains nearly identical chemical behavior to irbesartan while having a distinctly different mass that can be differentiated by mass spectrometric detection.
Key Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C25H24D4N6O |
Molecular Weight | 432.55-432.6 |
Physical State | Solid |
Purity Standard | ≥99% deuterated forms (d1-d4) |
CAS Number | 1216883-23-6 |
Solubility | DMSO: 100 mg/mL (231.19 mM); DMF: ≥20 mg/mL (46.24 mM); Ethanol: ≥0.5 mg/mL (1.16 mM) |
Storage Recommendation | -20°C |
Bioanalytical Methodologies
Multiple validated bioanalytical methods have been developed using Irbesartan-D4 as an internal standard. These methods primarily focus on the quantification of irbesartan in biological matrices, with human plasma being the most common sample type.
Chromatographic Conditions
Chromatographic separation is typically achieved using C18 columns with various dimensions. A representative method employs the following conditions:
"After solid phase extraction (SPE), analyte and the IS were chromatographed on a C18 columns using a isocratic mobile phase composed of methanol–0.2% formic acid (85:15, v/v) pumped at a flow rate of 0.70 mL/min."
Alternative methods report similar conditions, with minor variations in mobile phase composition and flow rates. For example, another validated method utilized "an isocratic mobile phase was 0.1% formic acid solution (v/v): methanol (15:85) delivered at the flow rate 0.8 mL/minute" .
Sample Preparation Techniques
Several sample preparation strategies have been employed with Irbesartan-D4, each offering specific advantages:
-
Solid-Phase Extraction (SPE): Provides clean extracts with reduced matrix effects
-
Liquid-Liquid Extraction (LLE): Offers simplicity and cost-effectiveness
-
Protein Precipitation: Provides rapid sample processing
Research has demonstrated varying extraction efficiencies across these techniques. One study reported: "The method utilizes irbesartan d4 as internal standard (IS). After solid phase extraction (SPE), analyte and the IS were chromatographed on a C18 columns using a isocratic mobile phase composed of methanol–0.2% formic acid (85:15, v/v) pumped at a flow rate of 0.70 mL/min."
Method Validation Parameters
Validated methods employing Irbesartan-D4 demonstrate robust analytical performance characteristics. A comprehensive validation typically assesses the following parameters:
Validation Parameter | Typical Performance Range | Notes |
---|---|---|
Linearity | 50-10,000 ng/mL | Varies by study design and requirements |
Precision | <15% CV | Across multiple concentration levels |
Accuracy | 87.2%-105.75% | Within acceptable regulatory limits |
Recovery | Variable by extraction method | SPE typically provides higher recovery |
Matrix Effect | Minimized with Irbesartan-D4 | Major advantage of deuterated internal standards |
Stability | Demonstrated under various conditions | Including freeze-thaw cycles |
One validation study reported: "Precision and accuracy of the method was determined using five analytical batches in the concentration range of 50.0–9982 ng/ml. All the validation experiments were carried out as per the US FDA guidelines and results met the acceptance criteria."
Applications in Pharmaceutical Research
Irbesartan-D4 plays a crucial role in various aspects of pharmaceutical research related to irbesartan, an angiotensin II receptor antagonist used in treating hypertension.
Bioequivalence Studies
FDA documentation confirms that LC-MS/MS methods using Irbesartan-D4 have been accepted for bioequivalence studies: "The validation report of the LC/MS/MS method used in the two bioequivalence studies is acceptable." These studies are essential for demonstrating therapeutic equivalence between different irbesartan formulations, a critical requirement for generic drug approvals.
Simultaneous Quantification Methods
Advanced analytical methods have been developed for the simultaneous quantification of irbesartan and other compounds. One study described "a novel liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the simultaneous estimation of Irbesartan (IRB) and Hydrochlorothiazide (HCTZ) in human Plasma." This approach employed both Irbesartan-D4 and Hydrochlorothiazide 13C 15N2 D2 as internal standards, demonstrating the versatility of deuterated standards in multi-analyte methods.
Quality Standards and Regulatory Aspects
As an analytical standard used in pharmaceutical analysis, Irbesartan-D4 is subject to stringent quality control measures. Commercial suppliers typically characterize the compound using multiple analytical techniques to confirm identity, purity, and isotopic distribution.
Future Research Directions
The utility of Irbesartan-D4 continues to expand as analytical methodologies evolve. Emerging areas of research include:
-
Advanced Mass Spectrometric Techniques: Integration with high-resolution mass spectrometry for improved sensitivity and selectivity
-
Miniaturized Sample Preparation: Development of microextraction techniques requiring smaller sample volumes
-
Automation: Implementation of automated sample preparation workflows to improve throughput and reproducibility
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume